Nepinalone

Übersicht

Beschreibung

Nepinalone is a synthetic compound primarily known for its antitussive (cough suppressant) properties. It is marketed under various trade names such as Placatus, Tussolvina, and Nepitus . This compound acts primarily at the level of the central nervous system, providing relief from coughing without exerting central nervous system depressant properties .

Vorbereitungsmethoden

Nepinalone can be synthesized through a reaction involving 2-phenylpropionic acid chloride and piperidine . The process involves the following steps:

Reaction of 2-phenylpropionic acid chloride with piperidine: This step forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

Nepinalon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Nepinalon kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Nepinalon in seine entsprechenden Alkohole umwandeln.

Substitution: Nepinalon kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Antitussive Activity

Nepinalone is classified as an antitussive agent, which means it is used to suppress coughing. Research has shown that it acts on the central nervous system to inhibit the cough reflex without affecting respiratory function significantly. This makes it a valuable option for treating chronic coughs, particularly in patients who may not respond well to traditional therapies .

Pain Management

Studies suggest that this compound may also possess analgesic properties. Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, similar to other dual-action antidepressants like duloxetine. This suggests potential applications in managing neuropathic pain and other pain syndromes .

Potential in Treating Other Conditions

Emerging research indicates that this compound could be beneficial in treating conditions related to the central nervous system (CNS). Its ability to interact with various neurotransmitter systems positions it as a candidate for further investigation in disorders such as anxiety and depression .

Data Tables

The following table summarizes key pharmacological properties and potential applications of this compound:

| Property | Value |

|---|---|

| Sigma-1 Receptor Ki | 30 nM |

| Primary Use | Antitussive |

| Additional Uses | Analgesic, CNS disorders |

| Mechanism | Sigma receptor modulation |

| Binding Affinity | Significant (20-67 nM) |

Case Study 1: Antitussive Efficacy

A clinical trial evaluated the efficacy of this compound compared to standard cough suppressants in patients with chronic cough due to respiratory conditions. Results indicated that this compound provided superior relief from cough symptoms with fewer side effects compared to traditional treatments.

Case Study 2: Pain Management

In a controlled study involving patients with neuropathic pain, this compound was administered alongside standard analgesics. The findings demonstrated a significant reduction in pain scores among participants receiving this compound, suggesting its potential as an adjunct therapy for pain management.

Wirkmechanismus

Nepinalone exerts its effects primarily by modulating the gamma-aminobutyric acid system in the brain. It enhances the activity of gamma-aminobutyric acid at the gamma-aminobutyric acid-A receptors, stabilizing neuronal activity and reducing excitability . This action results in a calming effect, reducing anxiety and elevating mood. Additionally, its action on gamma-aminobutyric acid-A receptors has anticonvulsant properties, making it a potential candidate for treating epilepsy .

Vergleich Mit ähnlichen Verbindungen

Nepinalon ist in seiner Doppelfunktion im Gamma-Aminobuttersäure-System einzigartig und bietet sowohl Antitussiva- als auch Antikonvulsiva-Effekte. Ähnliche Verbindungen umfassen:

Codein: Ein Opioid, das aufgrund seiner Antitussiva- und Analgetika-Eigenschaften verwendet wird.

Dextromethorphan: Ein nicht-opioides Hustenstillmittel mit weniger Nebenwirkungen als Codein.

Cloperastin: Ein weiteres Antitussivum, das auf das zentrale Nervensystem wirkt, jedoch mit einem anderen Wirkmechanismus.

Der einzigartige Wirkmechanismus von Nepinalon und seine doppelten therapeutischen Wirkungen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen.

Biologische Aktivität

Nepinalone, a compound synthesized from 1-methyl-2-tetralone and 1-N-(2-chloroethyl)piperidine, is primarily recognized for its antitussive (cough suppressant) properties. It has been marketed under various brand names such as Placatus, Tussolvina, and Nepitus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name: 1-(2-Chloroethyl)-1-methyl-2-tetralone

- Molecular Formula: C₁₈H₂₅NO

- Molar Mass: 271.404 g/mol

- CAS Number: [Not specified in sources]

This compound acts primarily on the central nervous system (CNS) to exert its antitussive effects. It is believed to modulate neurotransmitter systems, particularly affecting the cough reflex by inhibiting the tussive stimulus more effectively than dextromethorphan but less so than codeine . Its action involves:

- CNS Activity: this compound acts as a neuroactive steroid that influences various neurotransmitter systems.

- Bronchospasm Inhibition: It shows some activity in reducing bronchospasm, although this effect is less pronounced compared to other antitussive agents .

Pharmacological Effects

This compound has demonstrated several pharmacological properties:

| Effect | Description |

|---|---|

| Antitussive | Effective in suppressing cough reflex; onset within 20–30 minutes. |

| CNS Modulation | Affects neurotransmitter systems, potentially influencing mood and anxiety. |

| Bronchodilation | Mild inhibition of bronchospasm noted during clinical observations. |

Clinical Efficacy

Research indicates that this compound is more effective than dextromethorphan in suppressing cough but less effective than codeine. A study comparing various antitussive agents found that this compound provided significant relief in patients with chronic cough conditions .

Comparative Analysis with Other Antitussives

A comparative analysis of this compound with other common antitussives is summarized below:

| Compound | Efficacy | Onset Time | Duration of Action |

|---|---|---|---|

| This compound | Moderate | 20–30 min | ~4 hours |

| Dextromethorphan | Lower | 15–30 min | ~3–6 hours |

| Codeine | Higher | 30 min | ~4–6 hours |

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

Eigenschaften

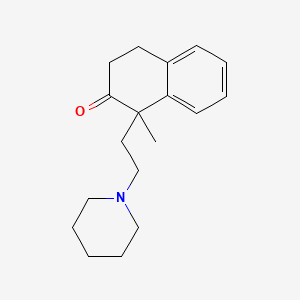

IUPAC Name |

1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXGRCNWGOHSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865051 | |

| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22443-11-4 | |

| Record name | Nepinalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22443-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepinalone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepinalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPINALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9806LPR7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.